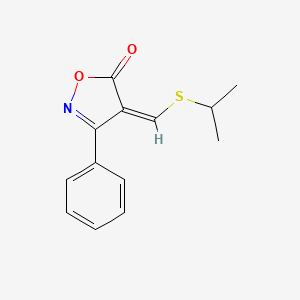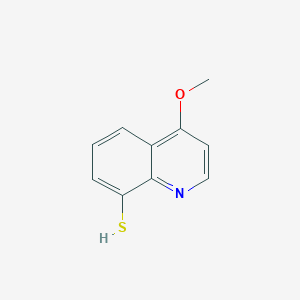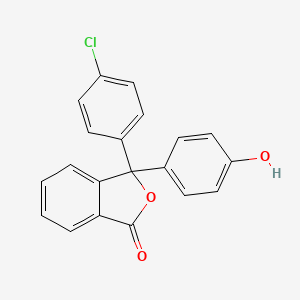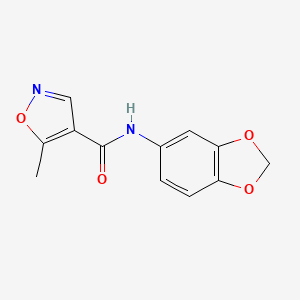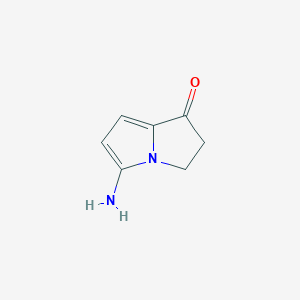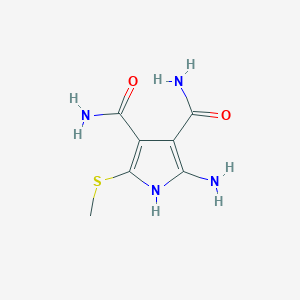
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide is an organic compound with a unique structure that includes both amino and methylthio functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by the introduction of amino and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-oxadiazole
- 2-Amino-5-(methylthio)-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide offers a unique combination of functional groups and structural features. Its pyrrole core provides distinct electronic properties, while the amino and methylthio groups enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable for applications requiring specific chemical or biological interactions.
属性
CAS 编号 |
38187-09-6 |
|---|---|
分子式 |
C7H10N4O2S |
分子量 |
214.25 g/mol |
IUPAC 名称 |
2-amino-5-methylsulfanyl-1H-pyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-14-7-3(6(10)13)2(5(9)12)4(8)11-7/h11H,8H2,1H3,(H2,9,12)(H2,10,13) |
InChI 键 |
YQLHVTIDIYUNEQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(N1)N)C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
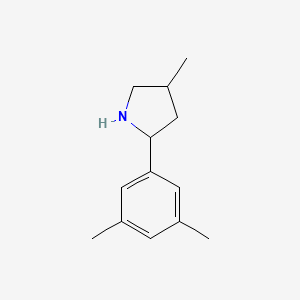
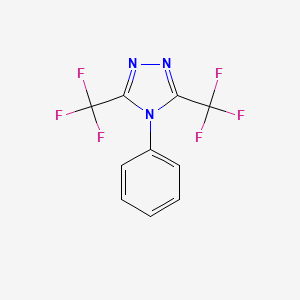
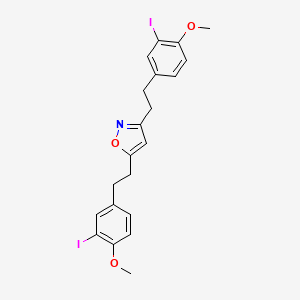
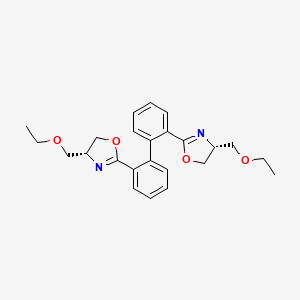
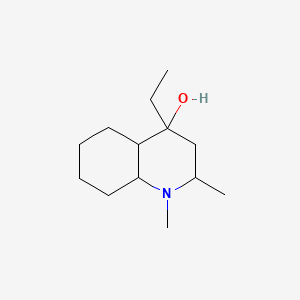
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
